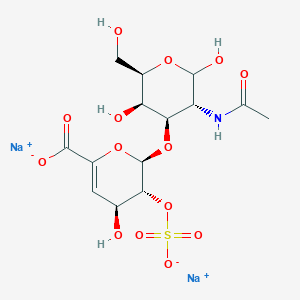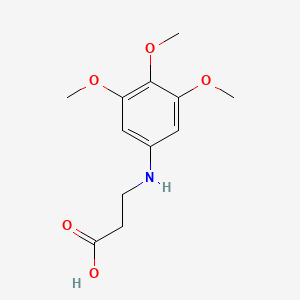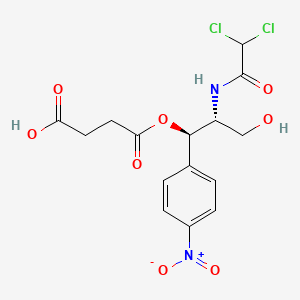
Butanedioic acid, mono(2-((dichloroacetyl)amino)-3-hydroxy-1-(4-nitrophenyl)propyl) ester, (R-(R*,R*))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, mono(2-((dichloroacetyl)amino)-3-hydroxy-1-(4-nitrophenyl)propyl) ester, (R-(R*,R*))- is a complex organic compound with significant applications in various fields It is known for its unique chemical structure, which includes a dichloroacetyl group, a hydroxy group, and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, mono(2-((dichloroacetyl)amino)-3-hydroxy-1-(4-nitrophenyl)propyl) ester involves multiple steps. One common method includes the reaction of butanedioic acid with 2-((dichloroacetyl)amino)-3-hydroxy-1-(4-nitrophenyl)propyl alcohol under acidic conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid, mono(2-((dichloroacetyl)amino)-3-hydroxy-1-(4-nitrophenyl)propyl) ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Amines, thiols, basic conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Butanedioic acid, mono(2-((dichloroacetyl)amino)-3-hydroxy-1-(4-nitrophenyl)propyl) ester has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butanedioic acid, mono(2-((dichloroacetyl)amino)-3-hydroxy-1-(4-nitrophenyl)propyl) ester involves its interaction with specific molecular targets. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitrophenyl group may also participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Chloramphenicol Sodium Succinate: Shares structural similarities with Butanedioic acid, mono(2-((dichloroacetyl)amino)-3-hydroxy-1-(4-nitrophenyl)propyl) ester, particularly in the presence of the dichloroacetyl and nitrophenyl groups.
Other Esters of Butanedioic Acid: Various esters of butanedioic acid with different substituents can be compared based on their reactivity and applications.
Uniqueness
Butanedioic acid, mono(2-((dichloroacetyl)amino)-3-hydroxy-1-(4-nitrophenyl)propyl) ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
75725-02-9 |
|---|---|
Fórmula molecular |
C15H16Cl2N2O8 |
Peso molecular |
423.2 g/mol |
Nombre IUPAC |
4-[(1R,2R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-1-(4-nitrophenyl)propoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H16Cl2N2O8/c16-14(17)15(24)18-10(7-20)13(27-12(23)6-5-11(21)22)8-1-3-9(4-2-8)19(25)26/h1-4,10,13-14,20H,5-7H2,(H,18,24)(H,21,22)/t10-,13-/m1/s1 |
Clave InChI |
VDKRBXTUCASQRA-ZWNOBZJWSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)OC(=O)CCC(=O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)OC(=O)CCC(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N6-[((1S,2R)-1-Carboxy-2-hydroxybutylamino)carbonyl]adenosine sodium salt](/img/structure/B13826908.png)
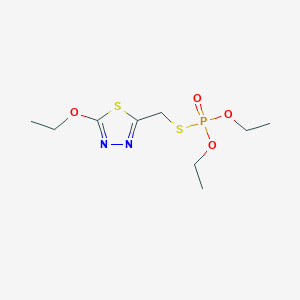
![1H,3H-Thiazolo[3,4-a]benzimidazol-1-one(9CI)](/img/structure/B13826919.png)
![Dichloromethane;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B13826924.png)
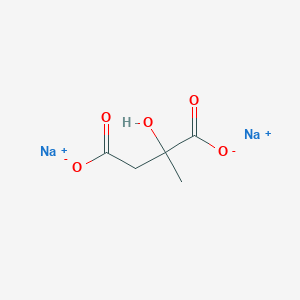
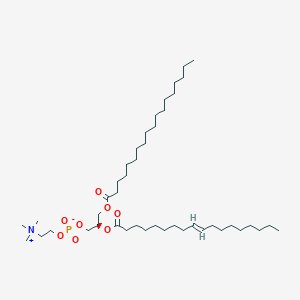
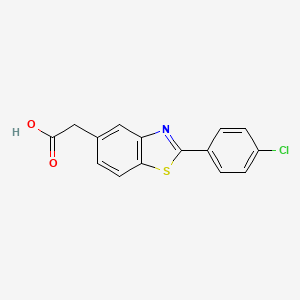
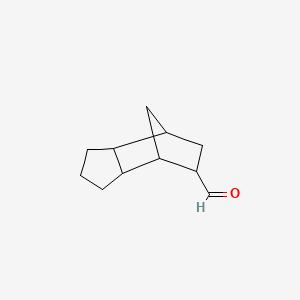
![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Carboxylic Acid](/img/structure/B13826952.png)

